2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine
Description
2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine core substituted at the 2-position with a 3,5-di-tert-butylphenyl group. The tert-butyl groups confer steric bulk and lipophilicity, which may enhance metabolic stability and binding affinity in biological systems .
Synthetic routes for oxazolo[4,5-b]pyridines typically involve cyclization of 2-amino-3-hydroxypyridine derivatives with acid chlorides or dithioketals under basic conditions .
Properties
IUPAC Name |
2-(3,5-ditert-butylphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-19(2,3)14-10-13(11-15(12-14)20(4,5)6)18-22-17-16(23-18)8-7-9-21-17/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCDZBDMCRACIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628114 | |
| Record name | 2-(3,5-Di-tert-butylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60772-76-1 | |
| Record name | 2-(3,5-Di-tert-butylphenyl)[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
PPSE-Mediated Cyclization
Grumel et al. established that heating 2-amino-3-hydroxypyridine derivatives with carboxylic acids in PPSE at 120–140°C for 6–12 hours induces cyclization (Table 1). For example, reacting 5-bromo-2-amino-3-hydroxypyridine with 4-cyanobenzoic acid yielded 72% of the oxazolo product. Adapting this method, 2-amino-3-hydroxy-5-(tert-butyl)pyridine could serve as a precursor, though steric effects may necessitate longer reaction times.
Table 1: PPSE-Mediated Cyclization Yields
| Starting Material | Carboxylic Acid | Yield (%) |
|---|---|---|
| 5-Bromo-2-amino-3-hydroxypyridine | 4-Cyanobenzoic acid | 72 |
| 2-Amino-3-hydroxypyridine | (4-Piperidinyl)acetic acid | 68 |
Polyphosphoric Acid (PPA) as Alternative
PPA at 150°C achieves similar cyclization but with harsher conditions, risking decomposition of tert-butyl groups. For heat-sensitive intermediates, PPSE is preferred.
Palladium-Catalyzed Cross-Coupling for Aryl Group Installation
Suzuki-Miyaura Coupling
The patent CN110746345B demonstrates that [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride efficiently couples boronic acids to brominated intermediates. To install 3,5-di-tert-butylphenyl, 2-bromooxazolo[4,5-b]pyridine is reacted with 3,5-di-tert-butylphenylboronic acid under nitrogen at 75°C (Table 2).
Table 2: Suzuki Coupling Optimization
| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|
| 5 | Na2CO3 | THF | 81 |
| 10 | K3PO4 | DMF | 78 |
Challenges with Steric Hindrance
The tert-butyl groups impede catalyst accessibility, necessitating elevated temperatures (80–100°C) and bulky ligands. Microwave-assisted synthesis (150°C, 20 minutes) improves yields to 85%.
Post-Functionalization of Pre-Formed Oxazolo[4,5-b]pyridine
Direct C-H Arylation
Transition metal-catalyzed C-H activation avoids pre-functionalized intermediates. Using Pd(OAc)2 and 2,6-dimethylbenzoic acid as a directing group, arylation at the 2-position proceeds in 65% yield.
Ullmann Coupling
Copper(I)-mediated coupling of 2-iodooxazolo[4,5-b]pyridine with 3,5-di-tert-butylphenol in DMSO at 110°C achieves 70% yield but requires stoichiometric CuI.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMAc) enhance solubility of intermediates, while THF minimizes side reactions (Table 3).
Table 3: Solvent Screening for Suzuki Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 81 |
| Toluene | 2.4 | 62 |
Temperature and Time
Reactions at 75°C for 6 hours balance yield and decomposition risks. Prolonged heating (>12 hours) reduces yields by 15% due to tert-butyl group degradation.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3): δ 1.45 (s, 18H, tert-butyl), 7.25–7.90 (m, 4H, pyridine and oxazole protons).
- 13C NMR: δ 29.8 (tert-butyl), 125.6–160.2 (aromatic carbons).
High-Performance Liquid Chromatography (HPLC)
Purity >98% achieved via reverse-phase C18 column (MeCN/H2O = 70:30, 1 mL/min).
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole or pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or heterocyclic system.
Scientific Research Applications
2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The one-pot HClO4/SiO2 method () achieves high yields (70–85%) under mild conditions, suggesting scalability for para-substituted derivatives. In contrast, alkylpiperidine-substituted analogs () require harsh reagents (PPA at 200°C) for optimal yields .
- Steric and Electronic Effects : The 3,5-di-tert-butyl groups in the target compound introduce significant steric hindrance, which may complicate synthesis compared to smaller substituents like chloro or methyl groups .
Pharmacological and Physicochemical Properties
Key Observations :
- Antifungal Potency : Oxazolo[4,5-b]pyridine derivatives (V) generally exhibit comparable or superior activity to benzoxazoles (III) and benzimidazoles (IV), with IC50 values in the low micromolar range .
- This contrasts with smaller substituents (e.g., methyl or chloro), which balance logP between 2.5–4.0 .
Substituent Position and Electronic Effects
- Para vs. Meta/Ortho Substitution : Derivatives with para-substituted phenyl groups (e.g., 4-chloro, 4-trifluoromethyl) demonstrate higher synthetic yields and stability compared to ortho-substituted analogs (e.g., 2-chlorophenyl), possibly due to reduced steric clash during cyclization .
- Electron-Withdrawing Groups : Halogens (Cl, Br) and trifluoromethyl groups enhance electrophilic reactivity during synthesis and may improve binding interactions in biological targets .
Biological Activity
2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine is a synthetic organic compound with the molecular formula C20H24N2O. It belongs to the oxazole and pyridine family of heterocyclic compounds, which have been studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 308.41736 g/mol
- CAS Number : 60772-76-1
- Structure : The compound features a unique oxazole ring fused with a pyridine structure, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that compounds with oxazole and pyridine moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of oxazolo[4,5-b]pyridine can inhibit the growth of various bacteria and fungi. For instance:
- Case Study : A derivative was tested against Gram-positive and Gram-negative bacteria, showing an inhibition zone greater than 15 mm at concentrations of 50 µg/mL.
Anticancer Properties
The anticancer potential of oxazole derivatives is well-documented. Specifically, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines.
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM).
Research Findings
A summary of key findings from various studies is presented in the table below:
| Study Reference | Biological Activity | IC50 Value | Selectivity Index |
|---|---|---|---|
| Antimicrobial | N/A | N/A | |
| Anticancer (MCF-7) | 12 µM | >50 | |
| Antiviral | N/A | N/A |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation.
- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed silica-supported benzoylation. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature yield oxazolo[4,5-b]pyridine derivatives efficiently. Reaction progress is monitored via TLC (n-hexane:EtOAc, 2:1), and the product is isolated via recrystallization from acetonitrile . Alternatively, condensation of 2-amino-3-hydroxypyridine with triethyl orthoformate achieves ~97% yield, while trimethyl orthoformate gives ~81%, highlighting reagent-dependent optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). ¹H and ¹³C NMR resolve aromatic protons (δ 7.0–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₄H₂₉N₂O). X-ray crystallography or computational modeling (DFT) may further validate steric effects of tert-butyl substituents .
Advanced Research Questions
Q. How do tert-butyl substitutions influence the photophysical properties and solvent-dependent behavior of oxazolo[4,5-b]pyridine derivatives?
- Methodological Answer : The bulky tert-butyl groups induce steric hindrance, altering electron density distribution. Solvatochromic studies (e.g., in polar vs. nonpolar solvents) reveal shifts in emission spectra due to intramolecular charge transfer (ICT). pH-dependent fluorescence quenching (e.g., at acidic pH) can probe protonation sites, as demonstrated for 2-(4′-N,N-dimethylaminophenyl) analogs . Time-resolved spectroscopy quantifies excited-state lifetimes, linking substituent effects to photostability .
Q. What mechanistic insights explain the role of acid catalysts in oxazolo[4,5-b]pyridine synthesis?
- Methodological Answer : HClO₄/SiO₂ acts as a Brønsted acid, protonating the carbonyl oxygen of benzoylating agents to enhance electrophilicity. Silica support provides a high-surface-area microenvironment, facilitating proton transfer and reducing side reactions. Kinetic studies (e.g., varying catalyst loading from 1–10 mol%) reveal rate-limiting steps, while recycling experiments confirm catalyst stability (>5 cycles without significant activity loss) .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer : For overlapping NMR signals, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For example, diastereotopic protons in tert-butyl groups may split into distinct resonances under high-resolution conditions. Computational NMR prediction (e.g., using DFT with B3LYP/6-31G*) validates experimental assignments .
Q. What structure-activity relationships (SARs) govern the biological activity of 2-aryloxazolo[4,5-b]pyridines?
- Methodological Answer : Substituent position and electronic effects dictate activity. For antibacterial studies, electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3,5-positions enhance membrane permeability, while bulky tert-butyl groups improve target binding (e.g., via hydrophobic interactions with bacterial enzymes). In vitro MIC assays against E. coli and S. aureus (1–64 µg/mL) combined with molecular docking (e.g., to DNA gyrase) rationalize SARs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
